molecular formula C6H10O3 B3131499 Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 35501-83-8

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B3131499
CAS No.: 35501-83-8
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-CRCLSJGQSA-N
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Description

Dichlorocarbene Generation and Alkene Addition Mechanisms

Dichlorocarbene ($$\text{CCl}2$$), generated via base-induced dehydrohalogenation of chloroform ($$\text{CHCl}3$$) under strongly alkaline conditions, undergoes [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes. For methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate synthesis, this reaction typically employs methyl acrylate derivatives bearing hydroxymethyl groups. The carbene’s electrophilic nature drives regioselective attack on the electron-rich alkene moiety, with the reaction rate influenced by solvent polarity and temperature.

A representative protocol involves reacting methyl 2-(hydroxymethyl)acrylate with dichlorocarbene generated from chloroform and potassium hydroxide in a xylene medium at 85–100°C. Post-reduction of the dichlorocyclopropane intermediate using sodium borohydride ($$\text{NaBH}_4$$) in ethanol yields the target compound with 74–95% efficiency.

Table 1: Dichlorocarbene Cyclopropanation Conditions and Outcomes

Substrate Base Solvent Temperature (°C) Yield (%)
Methyl 2-(hydroxymethyl)acrylate $$\text{K}2\text{CO}3$$ Xylene 85–100 90–98
Ethyl 1,2-bis(hydroxymethyl)cyclopropanecarboxylate $$\text{NaOH}$$ Ethanol 25–40 74

Stereochemical Control in Cyclopropane Ring Formation

The trans configuration of the hydroxymethyl group in the cyclopropane ring is governed by steric and electronic factors during carbene addition. Bulky substituents on the alkene substrate favor the trans isomer due to reduced torsional strain in the transition state. For instance, when methyl chlorobutyrate reacts with dichlorocarbene, the tert-butyl group at the R₄ position (as defined in patent EP1538141A1) enforces a chair-like transition state, achieving >90% trans selectivity.

Solvent effects further modulate stereoselectivity: nonpolar solvents like xylene stabilize the carbene-alkene complex, allowing slower, more controlled ring closure. Polar aprotic solvents, by contrast, accelerate reaction kinetics but reduce stereochemical fidelity.

Properties

IUPAC Name

methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFFTUAKXYCOKM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-75-4
Record name methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yields and product purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: The major product is trans-2-(carboxymethyl)cyclopropanecarboxylic acid.

    Reduction: The major product is trans-2-(hydroxymethyl)cyclopropanol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydroxymethyl group.

Scientific Research Applications

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.16 g/mol
  • CAS : 1026787-30-3
  • Key Differences: The ethyl ester group replaces the methyl ester, increasing molecular weight by 2.01 g/mol. Used in research settings for exploring esterase enzyme selectivity due to steric differences between methyl and ethyl groups .

Methyl trans-2-phenyl-1-cyclopropanecarboxylate

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • CAS : 5861-31-4
  • Key Differences: A phenyl group replaces the hydroxymethyl substituent, significantly increasing aromaticity and hydrophobicity. The absence of a polar hydroxymethyl group reduces hydrogen-bonding capacity, impacting interactions in biological systems. Applications include synthetic intermediates for non-polar scaffolds in agrochemicals .

Methyl Cyclopropanecarboxylate

  • Molecular Formula : C₅H₈O₂
  • Molecular Weight : 100.11 g/mol
  • CAS : 2868-37-3
  • Key Differences :
    • Lacks the hydroxymethyl group, simplifying the structure and reducing steric hindrance.
    • Lower molecular weight and polarity make it a versatile building block for cyclopropane ring functionalization .

Pyrethroid Derivatives (e.g., Tralomethrin)

  • Molecular Formula: C₂₂H₂₁Br₄NO₃
  • Molecular Weight : 665.93 g/mol
  • CAS : 66841-25-6
  • Key Differences: Complex substituents (e.g., tetrabromoethyl, cyano groups) enhance bioactivity as insecticides. The cyclopropane ring is part of a larger esterified structure optimized for neurotoxic effects in pests .

Table 1: Comparative Properties of Cyclopropanecarboxylate Derivatives

Compound Molecular Formula Molecular Weight Substituents CAS Number Key Applications References
Methyl trans-2-(hydroxymethyl)... C₇H₁₀O₃ 142.15 Hydroxymethyl, methyl ester 105614-25-3 Pharmaceutical intermediates
Ethyl trans-2-(hydroxymethyl)... C₇H₁₂O₃ 144.16 Hydroxymethyl, ethyl ester 1026787-30-3 Enzyme selectivity studies
Methyl trans-2-phenyl... C₁₁H₁₂O₂ 176.21 Phenyl, methyl ester 5861-31-4 Agrochemical synthesis
Methyl cyclopropanecarboxylate C₅H₈O₂ 100.11 Methyl ester 2868-37-3 General organic synthesis
Tralomethrin (pyrethroid) C₂₂H₂₁Br₄NO₃ 665.93 Tetrabromoethyl, cyano groups 66841-25-6 Insecticide

Research Findings and Implications

Synthetic Utility :

  • The hydroxymethyl group in Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate enables regioselective functionalization, a feature exploited in synthesizing spirocyclic and bridged compounds .
  • Ethyl and methyl ester analogs demonstrate divergent reactivity in nucleophilic acyl substitution, with ethyl esters showing slower hydrolysis rates .

Biological Activity :

  • Pyrethroids like tralomethrin highlight how bulky substituents on the cyclopropane ring enhance insecticidal activity by disrupting sodium channel function .
  • The absence of polar groups in Methyl trans-2-phenyl-1-cyclopropanecarboxylate limits its use in aqueous-phase reactions but improves membrane permeability in agrochemicals .

Physicochemical Properties: Computational studies (e.g., B3LYP/6-31+G(d,p) optimizations) suggest that hydroxymethyl-substituted cyclopropanes exhibit distinct dipole moments and solvent interactions compared to non-polar analogs .

Biological Activity

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, featuring a hydroxymethyl group and a carboxylate ester. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C6_6H10_{10}O3_3
  • Molecular Weight : Approximately 130.14 g/mol
  • Structural Features : The compound possesses a trans configuration of the hydroxymethyl group relative to the carboxylate moiety, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening, leading to the formation of reactive intermediates that can interact with various biomolecules.
  • Nucleophilic Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions, altering the compound's biological interactions.
  • Oxidation and Reduction : The compound can be oxidized to form a carboxylic acid or reduced to an alcohol, which may enhance its biological activity through different pathways.

Anticancer Potential

Research indicates that this compound may exhibit anticancer activities through various mechanisms:

  • Cell Growth Inhibition : The compound has shown potential in inhibiting the growth of several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colorectal cancer), and A549 (lung cancer) .
  • Induction of Apoptosis : It may induce mitochondrial apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Studies have suggested that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for further development as antimicrobial agents.

Research Findings and Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, with IC50_{50} values indicating effective dosages for cytotoxicity.
    • The compound's mechanism appears to involve disruption of key cellular pathways associated with tumor growth and survival.
  • Synthesis and Derivatives :
    • The synthesis of this compound involves several methods that optimize yield and purity. Its derivatives have been explored for enhanced biological activity, suggesting that modifications to the hydroxymethyl or ester groups could lead to improved therapeutic profiles.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundHydroxymethyl group, trans configurationAnticancer, antimicrobial
Methyl cis-2-(hydroxymethyl)cyclopropanecarboxylateHydroxymethyl group, cis configurationLimited studies on anticancer activity
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylateEthyl instead of methyl groupPotentially similar activity but less studied

Q & A

Q. What are the established synthetic routes for Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate, and what key reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves cyclopropanation strategies, such as transition metal-catalyzed reactions or [2+1] cycloadditions. For example, analogous cyclopropane derivatives are synthesized via Michael additions using Grignard reagents (e.g., describes sequential Grignard/aldehyde additions to cyclopropane precursors). Critical factors include:

  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions.
  • Catalyst selection : Chiral catalysts (e.g., Rh(II) complexes) enhance stereoselectivity.
  • Protecting groups : The hydroxymethyl group may require protection (e.g., silylation) to prevent undesired reactivity.
    Purification via column chromatography or crystallization is essential for isolating the trans-isomer .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (J values) between cyclopropane protons (e.g., J = 5–8 Hz for trans-substituents) confirm ring geometry.
    • ¹³C NMR : Chemical shifts for the cyclopropane carbons (typically 15–25 ppm) and ester carbonyl (170–175 ppm) validate functional groups.
  • X-ray Crystallography : Absolute stereochemistry is resolved using single-crystal analysis, as demonstrated in indexed crystallographic data for related cyclopropanes ().
  • Polarimetry : Optical rotation measurements verify enantiopurity if the compound is chiral .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of this compound during storage and reaction conditions?

Methodological Answer:

  • Thermal Stability : The strained cyclopropane ring is prone to ring-opening under heat (>80°C). Storage at −20°C under inert atmosphere (N₂/Ar) is recommended.
  • Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions.
  • Dimerization : highlights dimerization kinetics of similar cyclopropanes via O-quinodimethane intermediates. Monitor stability using HPLC or TLC with UV visualization .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic additions compared to other cyclopropane derivatives?

Methodological Answer:

  • Hydrogen Bonding : The hydroxymethyl group can act as a hydrogen-bond donor, directing regioselectivity in nucleophilic attacks (e.g., favoring addition to the cyclopropane’s less hindered face).
  • Comparative Reactivity : Studies on analogs () show that substituent position (e.g., 2-methyl vs. 3-phenyl) alters electron density distribution. Kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) quantify these effects.
  • Derivatization : The hydroxyl group enables further functionalization (e.g., phosphorylation, glycosylation) for applications in medicinal chemistry or materials science .

Q. What strategies are effective for resolving racemic mixtures of this compound into enantiomerically pure forms?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns).
  • Diastereomeric Salt Formation : React the racemate with a chiral acid/base (e.g., tartaric acid) to form separable salts.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester group.
    notes similar resolutions for cyclopropane amines via hydrochloride salt crystallization .

Q. How does the compound’s cyclopropane ring strain affect its participation in [3+2] cycloaddition reactions?

Methodological Answer:

  • Ring Strain Energy : The cyclopropane’s ~27 kcal/mol strain enhances reactivity in dipolar cycloadditions (e.g., with nitrones or azides).
  • Computational Modeling : DFT calculations predict transition-state geometries and regioselectivity.
  • Experimental Validation : Monitor reaction progress using in situ IR or NMR to detect intermediate formation. ’s spirocyclopropaneoxazoline synthesis exemplifies strain-driven reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability).
  • Side Reaction Identification : Use LC-MS or GC-MS to detect byproducts (e.g., dimerization or hydrolysis).
  • Meta-Analysis : Compare data from (high-yield Michael additions) with lower-yield protocols in other studies, adjusting stoichiometry or purification methods accordingly .

Q. What mechanistic insights explain the divergent reactivity of this compound in radical vs. ionic reactions?

Methodological Answer:

  • Radical Pathways : Cyclopropanes undergo ring-opening via radical initiators (e.g., AIBN), forming allylic radicals.
  • Ionic Pathways : Acid-catalyzed ring-opening produces carbocation intermediates.
  • Kinetic Isotope Effects (KIE) : Deuterium labeling studies differentiate mechanisms. ’s dimerization kinetics provide a model for radical-mediated processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 2
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate

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